N-Methyl-[3,3'-bipyridin]-5-amine
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Overview
Description
N-Methyl-[3,3’-bipyridin]-5-amine is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as catalysis, materials science, and pharmaceuticals. This compound features a bipyridine core with a methyl group attached to the nitrogen atom and an amine group at the 5-position, making it a versatile molecule for further functionalization and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-[3,3’-bipyridin]-5-amine typically involves the following steps:
Coupling Reactions: The initial step often involves the coupling of pyridine derivatives.
N-Methylation:
Amine Introduction: The amine group at the 5-position can be introduced through various amination reactions, often involving palladium-catalyzed processes.
Industrial Production Methods
Industrial production of N-Methyl-[3,3’-bipyridin]-5-amine may involve large-scale coupling reactions using robust catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-[3,3’-bipyridin]-5-amine undergoes several types of chemical reactions:
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
N-Methyl-[3,3’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-[3,3’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong metal-binding properties.
4,4’-Bipyridine: Another bipyridine derivative with applications in coordination chemistry and materials science.
Uniqueness
N-Methyl-[3,3’-bipyridin]-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and amine groups enhances its reactivity and potential for functionalization compared to other bipyridine derivatives .
Properties
CAS No. |
1245643-81-5 |
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Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-methyl-5-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C11H11N3/c1-12-11-5-10(7-14-8-11)9-3-2-4-13-6-9/h2-8,12H,1H3 |
InChI Key |
OELBRLGBHDMLAT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CC(=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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